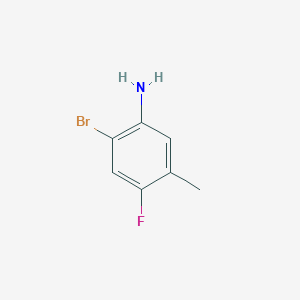

2-Fluoro-4-(trifluoromethyl)thiobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

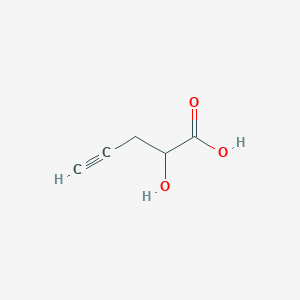

2-Fluoro-4-(trifluoromethyl)thiobenzamide is a useful research compound. Its molecular formula is C8H5F4NS and its molecular weight is 223.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in C-H Bond Fluorination

The application of 2-Fluoro-4-(trifluoromethyl)thiobenzamide in the fluorination of C-H bonds is notable. A communication describes a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This process utilizes N-fluoro-2-methylbenzamides to achieve chemoselective fluorine transfer, providing the corresponding fluorides with high yield. The reaction exhibits broad substrate scope and functional group tolerance without requiring noble metal additives. Short-lived radical intermediates and F-transfer mediated directly by iron are proposed mechanisms for this process (Groendyke, AbuSalim, & Cook, 2016).

Applications in Photoredox Systems

This compound shows significance in photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. Trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, pivotal in pharmaceuticals and agrochemicals, have led to the development of new protocols for tri- and difluoromethylation. Photoredox catalysis has emerged as a tool for radical reactions through visible-light-induced single-electron-transfer (SET) processes. Catalytic fluoromethylation of compounds with carbon-carbon multiple bonds and trifluoromethylative difunctionalization of olefins and alkynes are areas where this compound shows potential (Koike & Akita, 2016).

Antibacterial Applications

The antibacterial properties of this compound derivatives have been explored. New thiocarbonyl fluorobenzamides and their complexes with cobalt were synthesized and characterized. These compounds exhibited antibacterial activities against various bacteria, with the thioylbenzamides showing stronger control over certain bacteria than their corresponding cobalt complexes. The positioning of the fluorine atom and linkage to different groups like piperidine or morpholine significantly affected antibacterial activity (Yang et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “2-Fluoro-4-(trifluoromethyl)benzaldehyde”, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NS/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMKZNPNGJUNIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590735 |

Source

|

| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317319-34-9 |

Source

|

| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)